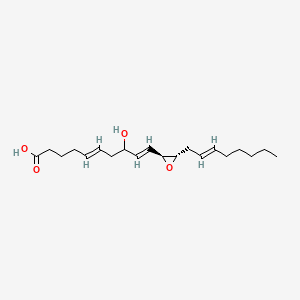![molecular formula C21H30O3 B13855111 (17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-O-Methylcafestol is a derivative of cafestol, a diterpene found in coffee beans. This compound is specifically isolated from the robusta variant of coffee, as opposed to the more expensive arabica variant, where only cafestol is present . It serves as an analytical marker for determining the robusta content in coffee blends .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 16-O-Methylcafestol involves the isolation of the diterpene fraction from coffee beans. The common step in all procedures is the separation of the diterpene fraction by adsorption chromatography on a silica column . High-performance liquid chromatography (HPLC) is also employed for the quantification of 16-O-Methylcafestol .
Industrial Production Methods: the quantification and isolation processes are crucial for its application in coffee authentication .
Chemical Reactions Analysis
Types of Reactions: 16-O-Methylcafestol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows it to participate in these reactions, although specific details on the reagents and conditions are limited.
Common Reagents and Conditions: Common reagents used in the reactions involving 16-O-Methylcafestol include oxidizing agents, reducing agents, and various solvents. The conditions typically involve standard laboratory procedures for diterpene compounds.
Major Products Formed: The major products formed from the reactions of 16-O-Methylcafestol depend on the specific reaction conditions. the compound’s structure suggests that it can form various oxidized and reduced derivatives.
Scientific Research Applications
16-O-Methylcafestol has several scientific research applications:
Mechanism of Action
16-O-Methylcafestol exerts its effects by interacting with molecular targets such as the Farnesoid X Receptor. This interaction leads to changes in the receptor’s conformation, influencing cholesterol levels in the blood . The exact pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Cafestol: Found in both arabica and robusta coffee beans, cafestol is structurally similar to 16-O-Methylcafestol but lacks the methoxy group.
Kahweol: Another diterpene found in coffee, kahweol shares a similar structure with cafestol and 16-O-Methylcafestol but differs in its degree of saturation.
Uniqueness: 16-O-Methylcafestol is unique due to its presence exclusively in robusta coffee beans, making it a specific marker for robusta content in coffee blends . This specificity is not shared by cafestol or kahweol, which are found in both coffee variants.
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(17-methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol |
InChI |
InChI=1S/C21H30O3/c1-19-8-6-17-15(7-10-24-17)16(19)5-9-20-11-14(3-4-18(19)20)21(12-20,13-22)23-2/h7,10,14,16,18,22H,3-6,8-9,11-13H2,1-2H3 |
InChI Key |
BDVVNPOGDNWUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)OC)C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



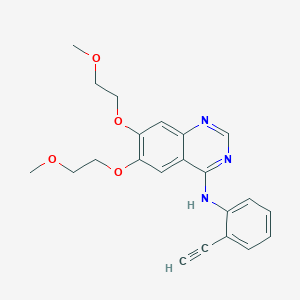

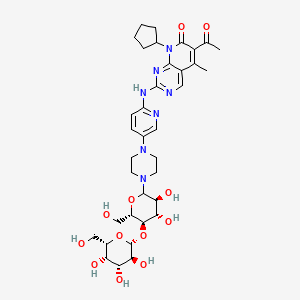
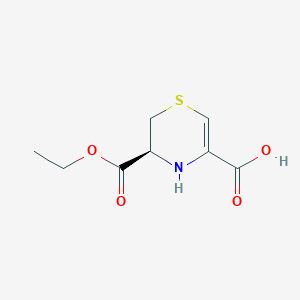
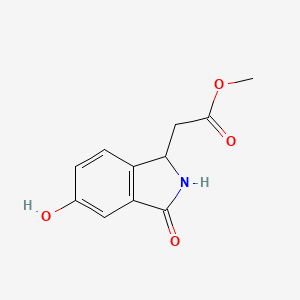

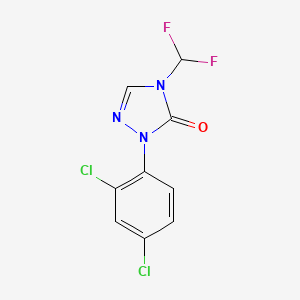
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)

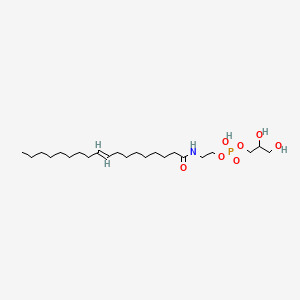
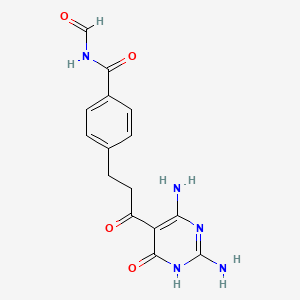
![(2R,3R,4R,5S)-6-((1-(4-((S)-2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidine-4-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13855113.png)
